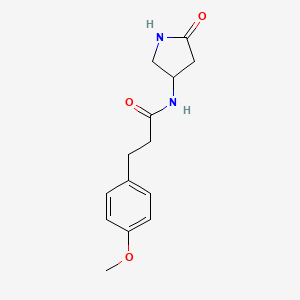
(Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate is an organic compound characterized by its complex structure, which includes a naphthalene ring and a hydrazinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate typically involves the condensation of dimethyl isophthalate with 2-hydrazinyl-1-naphthaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology and Medicine: In medicinal chemistry, (Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate is investigated for its potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: The compound’s properties make it suitable for use in the production of dyes, pigments, and other materials that require stable aromatic compounds.
Mécanisme D'action
The mechanism of action of (Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds and other interactions with these targets, modulating their activity. The naphthalene ring provides a rigid framework that enhances the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Dimethyl isophthalate: A precursor in the synthesis of the target compound.
2-hydrazinyl-1-naphthaldehyde: Another precursor used in the synthesis.
Naphthoquinone derivatives: Compounds formed through the oxidation of the target compound.
Uniqueness: (Z)-dimethyl 5-(2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl)isophthalate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
dimethyl 5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-19(24)13-9-14(20(25)27-2)11-15(10-13)21-22-18-16-6-4-3-5-12(16)7-8-17(18)23/h3-11,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFUIACTRISFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]pyrrolidin-3-yl]acetate](/img/structure/B2645675.png)

![N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2645677.png)


![5-[(4-Chloro-2-isopropyl-5-methylphenoxy)methyl]-2-furoic acid](/img/structure/B2645682.png)
![1-(Pyrazin-2-yl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2645683.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2645685.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate](/img/structure/B2645686.png)
![3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645687.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2645688.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2645689.png)
